N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide

Pharmaceutical Intermediates Solid-State Chemistry Thermal Analysis

N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide (CAS 123664-52-8) is a key methanesulfonamide derivative and a critical intermediate in the synthesis of Iguratimod, a disease-modifying antirheumatic drug. It is also categorized as Iguratimod Impurity 3 and is essential for pharmaceutical reference standard applications.

Molecular Formula C15H15NO5S
Molecular Weight 321.3 g/mol
CAS No. 123664-52-8
Cat. No. B3338810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide
CAS123664-52-8
Molecular FormulaC15H15NO5S
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1O)NS(=O)(=O)C)OC2=CC=CC=C2
InChIInChI=1S/C15H15NO5S/c1-10(17)12-8-15(21-11-6-4-3-5-7-11)13(9-14(12)18)16-22(2,19)20/h3-9,16,18H,1-2H3
InChIKeyCMYTTYZJZGQZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide (CAS 123664-52-8): A Critical Demethylated Intermediate for Iguratimod Synthesis


N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide (CAS 123664-52-8) is a key methanesulfonamide derivative and a critical intermediate in the synthesis of Iguratimod, a disease-modifying antirheumatic drug [1]. It is also categorized as Iguratimod Impurity 3 and is essential for pharmaceutical reference standard applications [2]. This compound specifically represents the demethylated precursor, distinguishing it from its methoxy analog and making it indispensable for the final synthetic step of the active pharmaceutical ingredient (API).

Why N-(4-Acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide Cannot Be Replaced by its 5-Methoxy Analog for Final-Step Iguratimod Synthesis


The specific 5-hydroxy substitution on the phenyl ring fundamentally alters the compound's synthetic utility and physicochemical profile compared to its 5-methoxy analog (CAS 123664-98-2). The free hydroxyl group is a mandatory structural feature for the final demethylation step required to produce Iguratimod [1]. A generic substitution with the methoxy analog would halt the synthesis pathway, as it lacks the reactive site for the final API conversion. Furthermore, this hydroxyl group directly impacts hydrogen bonding capability and thermal stability, leading to quantifiable differences in melting point and solid-state properties that are critical for handling and purification [2].

Head-to-Head Quantitative Differentiation of N-(4-Acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide Against Its Closest Analogs


Superior Thermal Stability: A 50°C Higher Melting Point Endows Better Handling and Storage Properties

The target compound exhibits a significantly higher melting point (152-156°C) compared to its direct 5-methoxy analog (102-106°C). This 50°C difference indicates a stronger crystal lattice energy, which translates to superior thermal stability during storage, handling, and reaction workup [1]. This property is particularly advantageous in large-scale synthesis where thermal degradation during purification or drying can compromise yield.

Pharmaceutical Intermediates Solid-State Chemistry Thermal Analysis

Unique Synthetic Utility: The Free Hydroxyl Group is Essential for Final-Step Iguratimod API Production

The presence of a free 5-hydroxy group, as opposed to the 5-methoxy group in the precursor, is the definitive structural requirement for the final stage of Iguratimod synthesis [1]. The methoxy analog (CAS 123664-98-2) must undergo an additional, often low-yielding demethylation step, making the hydroxyl analog the direct, atom-economical precursor. Using the 5-hydroxy compound bypasses this problematic step, offering a more efficient and cost-effective route for scientists and manufacturers developing or producing Iguratimod.

Drug Synthesis API Manufacturing Route Scouting

Enhanced Hydrogen Bond Donor Capability Enables Diverse Downstream Chemistry

The target compound possesses two hydrogen bond donor (HBD) sites: the sulfonamide N-H and the phenolic 5-OH. In stark contrast, its 5-methoxy analog has only one HBD site . The additional HBD site on the target compound can facilitate more targeted intermolecular interactions, improve aqueous solubility at specific pH levels, and enable conjugation chemistry that is impossible with the methoxy analog.

Medicinal Chemistry Molecular Design Solubility

Validated Identity for Impurity Profiling: A Definitive Reference Standard for Iguratimod Analysis

This compound is officially recognized and utilized as Iguratimod Impurity 3 for pharmaceutical quality control, with commercial reference standards providing a certified purity of at least 95% (HPLC) [1]. It is specifically included in multi-impurity stability and chromatographic studies aimed at ensuring the accurate detection and quantification of related substances in Iguratimod drug substance and product.

Analytical Method Validation Quality Control Reference Standards

High-Value Application Scenarios for N-(4-Acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide


Final-Step Process Chemistry & Scale-Up for Iguratimod API

Procure this specific intermediate to optimize the final deprotection step in Iguratimod manufacturing. Its better thermal stability (evidenced by a 50°C higher melting point than the alternative) ensures less decomposition during large-scale drying under vacuum. Using the compound with the correct 5-hydroxy group avoids an entire subsequent demethylation reaction, directly improving yield and shortening the production timeline [1].

Development of Novel Methanesulfonamide-Based Drug Candidates

Researchers focusing on the methanesulfonanilide pharmacophore, such as the progression from nimesulide to newer COX-2 inhibitors, can utilize this compound's unique 5-hydroxy group. This free phenol site allows for straightforward diversification—such as esterification, etherification, or glycosylation—to generate focused compound libraries with modulated pharmacokinetic properties [2].

Establishing Pharmacopeial Reference Standards for Iguratimod

For analytical method validation, this compound is the preferred commercial source for Iguratimod Impurity 3. Its high purity and documented characterization data facilitate the development of stability-indicating HPLC methods. Using a validated reference standard is crucial for peak identification during forced degradation studies and routine quality control, ensuring compliance with regulatory guidelines for impurity profiling [3].

Quote Request

Request a Quote for N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.